molecular formula C7H7Cl2N3 B3050573 2,6-dichloro-N-cyclopropylpyrimidin-4-amine CAS No. 270929-28-7

2,6-dichloro-N-cyclopropylpyrimidin-4-amine

Cat. No.: B3050573
CAS No.: 270929-28-7
M. Wt: 204.05 g/mol
InChI Key: QRTRXSONPAFUNI-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-cyclopropylpyrimidin-4-amine is a chemical compound with the molecular formula C7H7Cl2N3 It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at the 2 and 6 positions, and a cyclopropyl group attached to the nitrogen at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloro-N-cyclopropylpyrimidin-4-amine typically involves the chlorination of pyrimidine derivatives followed by the introduction of the cyclopropyl group. One common method includes the reaction of 2,6-dichloropyrimidine with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: While the core pyrimidine ring is relatively stable, the cyclopropyl group can be susceptible to oxidation under strong oxidative conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, or other strong bases in solvents like dimethylformamide or tetrahydrofuran.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts in the presence of ligands and bases.

Major Products: The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield an N-substituted pyrimidine derivative.

Scientific Research Applications

2,6-Dichloro-N-cyclopropylpyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound is explored for its potential use in the development of herbicides and pesticides due to its ability to interfere with biological pathways in plants and pests.

    Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-cyclopropylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the cyclopropyl group can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

    2,6-Dichloropyrimidine: Lacks the cyclopropyl group and has different reactivity and applications.

    4-Amino-2,6-dichloropyridine: Similar structure but with a pyridine ring instead of pyrimidine, leading to different chemical properties and uses.

Uniqueness: 2,6-Dichloro-N-cyclopropylpyrimidin-4-amine is unique due to the presence of both chlorine atoms and the cyclopropyl group, which confer specific reactivity and potential biological activity. This combination makes it a valuable intermediate in the synthesis of more complex molecules with desired properties.

Properties

IUPAC Name

2,6-dichloro-N-cyclopropylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3/c8-5-3-6(10-4-1-2-4)12-7(9)11-5/h3-4H,1-2H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTRXSONPAFUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50606011
Record name 2,6-Dichloro-N-cyclopropylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270929-28-7
Record name 2,6-Dichloro-N-cyclopropylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloro-N-cyclopropylpyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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